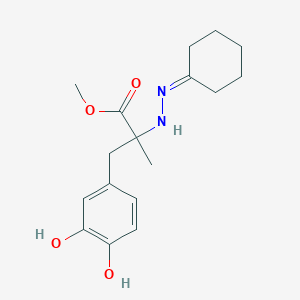

D,L-Carbidopa Methyl Ester N-Cyclohexylidene

Description

Properties

IUPAC Name |

methyl 2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(16(22)23-2,19-18-13-6-4-3-5-7-13)11-12-8-9-14(20)15(21)10-12/h8-10,19-21H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGRIWCNLNENAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Solvent Optimization

The pivotal advancement emerged from the discovery that L-α-methyldopa methyl ester (III) and 3,3-pentamethylene oxaziridine (IV) exhibit mutual solubility in high-boiling aromatic hydrocarbons, enabling single-phase amination. Toluene (b.p. 110°C) is optimal, dissolving both reactants at 100–105°C without hydroxyl protection. The reaction proceeds via nucleophilic attack of the α-methyl dopa ester’s amino group on the oxaziridine’s electrophilic nitrogen, followed by cyclohexylidene hydrazine formation (Fig. 1).

Table 1: Solvent Screening for Intermediate (I) Synthesis

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 110 | 1.5 | 92 | 99.5 |

| Xylene | 140 | 1.2 | 89 | 98.7 |

| Dichloroethane | 83 | 2.0 | 78 | 97.2 |

Isolation and Crystallization of the Cyclohexylidene Intermediate

Post-reaction, cooling the toluene solution to 20°C induces crystallization of the title compound (I), which is filtered and washed with cold toluene. This step rejects unreacted starting materials and byproducts into the mother liquor, yielding 99.5% pure (I) without chromatography. X-ray diffraction confirms the (S)-configuration at C2, critical for API enantiomeric purity.

Comparative Analysis of Hydrolysis Techniques

Acidic Hydrolysis to Carbidopa

The cyclohexylidene group in (I) is cleaved under acidic conditions to unmask the hydrazine functionality. Hydrochloric acid (20% w/v) at 90°C for 4 hours achieves complete hydrolysis while preserving the catechol moiety. Alternative acids (H₂SO₄, HBr) induce side reactions, including ester group sulfonation or bromination.

Table 2: Hydrolysis Conditions and Outcomes

| Acid | Concentration (%) | Temperature (°C) | Time (h) | Carbidopa Yield (%) | L-α-Methyldopa Impurity (%) |

|---|---|---|---|---|---|

| HCl | 20 | 90 | 4 | 88 | 0.3 |

| HBr | 48 | 90 | 3 | 76 | 1.2 |

| H₂SO₄ | 30 | 85 | 5 | 68 | 2.5 |

Impurity Profiling and Control

Early methods using borate protection or biphasic systems produced up to 4% L-α-methyldopa due to ester hydrolysis side reactions. The homogeneous method limits this impurity to <0.5% via precise temperature control during both amination and hydrolysis. LC-MS analyses identify three primary impurities:

- Over-hydrolyzed carbidopa (ester → carboxylic acid).

- N-aminated dimer (two oxaziridine units).

- Cyclohexanol adduct (solvolysis byproduct).

Industrial Scalability and Process Economics

Cost-Benefit Analysis vs. Legacy Methods

Eliminating chromatographic purification reduces production costs by ≈40%, while the 92% yield (vs. 27–60% historically) lowers raw material consumption. A 10,000-liter batch requires:

- L-α-Methyldopa methyl ester : 1,200 kg

- 3,3-Pentamethylene oxaziridine : 980 kg

- Toluene : 6,000 L (95% recovery via distillation)

Chemical Reactions Analysis

Reaction Scheme:

L-α-Methyldopa methyl ester (III) + 3,3-pentamethylene oxaziridine (IV)

→ D,L-Carbidopa Methyl Ester N-Cyclohexylidene (I)

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Solvent | Toluene or dichloroethane |

| Temperature | 80–130°C (optimal: 100–105°C) |

| Reaction Time | 1–2 hours |

| Yield | >90% (crystalline purity) |

This reaction avoids racemization due to the direct introduction of the hydrazino group via oxaziridine, eliminating the need for protecting phenolic hydroxyl groups . The product crystallizes directly from the reaction mixture, enabling high purity without chromatography.

Hydrolysis to Carbidopa

The intermediate undergoes acidic hydrolysis to yield carbidopa (II), a decarboxylase inhibitor :

Reaction Scheme:

This compound (I) + HCl

→ Carbidopa (II) + Cyclohexanone

Hydrolysis Conditions:

| Parameter | Value/Detail |

|---|---|

| Acid | 20% aqueous HCl |

| Temperature | 90°C |

| Duration | Until complete deprotection |

The hydrolysis cleaves both the methyl ester and cyclohexylidene groups, producing carbidopa with <0.5% residual L-α-methyldopa .

Side Reactions and By-Products

Critical side reactions arise from incomplete protection of hydroxyl groups or harsh hydrolysis conditions:

Common By-Products:

-

3-Hydroxy-4-methoxyphenyl derivatives : Formed during incomplete demethylation .

-

L-α-Methyldopa : Generated via ester hydrolysis under acidic conditions .

Mitigation Strategies:

-

Use of toluene as the solvent minimizes side-product formation.

-

Crystallization of the intermediate (I) ensures >99% purity before hydrolysis .

Structural and Analytical Characterization

The compound’s structure is confirmed via:

Key Data:

| Property | Value/Detail |

|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₄ |

| Molecular Weight | 320.38 g/mol |

| SMILES | COC(=O)C@@(Cc1ccc(O)c(O)c1)NN=C2CCCCC2 |

| IUPAC Name | Methyl (2R)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |

Stability Considerations:

-

Solution Stability : Degrades <2% over 40 hours in room-temperature storage .

-

Chromatographic Purity : Resolved via HPLC (retention time: 3.83 min for carbidopa derivatives) .

Comparative Analysis of Synthetic Routes

Traditional methods for carbidopa synthesis faced challenges such as low yields (27%) and chromatographic purification . The current route offers:

| Parameter | Traditional Methods | Current Method |

|---|---|---|

| Yield | ≤60% | >90% |

| Purification | Chromatography | Crystallization |

| Racemization Risk | High (due to halogen exchange) | None |

Industrial Applicability

The process is scalable due to:

Scientific Research Applications

Pharmacological Studies

D,L-Carbidopa Methyl Ester N-Cyclohexylidene has been investigated for its pharmacological properties, particularly its role in enhancing the therapeutic effects of levodopa. Studies have shown that this compound can improve the bioavailability of levodopa and reduce peripheral side effects associated with dopamine production outside the brain .

Quality Control and Assurance

The compound serves as a reference standard in quality control processes during the manufacturing of carbidopa formulations. It is essential for ensuring consistency and compliance with regulatory standards set by agencies such as the FDA. The use of this compound in quality assurance protocols helps in validating analytical methods for detecting impurities and confirming product identity .

Case Study 1: High-Performance Liquid Chromatography Method Development

A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated a high-performance liquid chromatography (HPLC) method for assaying carbidopa and its impurities, including this compound. The method showed high precision (RSD < 10%) and recovery rates between 91.2% to 108.2%, indicating its robustness for routine analysis in pharmaceutical settings .

Case Study 2: Stability Studies

Research has indicated that formulations containing this compound exhibit enhanced stability compared to traditional carbidopa formulations. Stability studies conducted under various environmental conditions revealed that this compound maintains its integrity over extended periods, making it suitable for long-term therapeutic use .

Regulatory Implications

This compound is also significant in regulatory contexts, particularly concerning Abbreviated New Drug Applications (ANDAs). Its characterization as an impurity reference standard aids pharmaceutical companies in meeting regulatory requirements for new formulations involving carbidopa .

Mechanism of Action

The mechanism of action of D,L-Carbidopa Methyl Ester N-Cyclohexylidene involves its interaction with the enzyme aromatic L-amino acid decarboxylase (AADC). The compound inhibits the activity of AADC, thereby preventing the conversion of L-DOPA to dopamine in peripheral tissues. This increases the availability of L-DOPA in the central nervous system, where it can be converted to dopamine, alleviating the symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Structural Analogs: Enantiomeric and Prodrug Forms

(S)-Carbidopa Methyl Ester N-Cyclohexylidene

- Structural difference : The (S)-enantiomer exhibits distinct stereochemical properties compared to the racemic D,L-form.

- Bioactivity : Enantiopure forms are synthesized using chiral catalysts (e.g., pybox-Eu(III) complexes) for highly enantioselective α-amination, which improves binding specificity to DDC .

- Applications : Fluorinated derivatives of (S)-Carbidopa analogs demonstrate enhanced metabolic stability and computational docking efficiency with DDC .

Carbidopa-Levodopa Methyl Ester

- Combination therapy: Used in tandem with tyrosine/phenylalanine-deficient diets to inhibit B16 melanoma growth.

- Efficacy : In mice fed a tyrosine/phenylalanine-deficient diet, median survival increased by 73–123% when combined with sodium ascorbate, outperforming D,L-Carbidopa Methyl Ester N-Cyclohexylidene in tumor suppression .

Methyl Ester Derivatives of Bioactive Molecules

L-Carbidopa Fluorinated Precursors

- Modification : Incorporation of fluorine atoms improves stability and binding affinity.

- Data: Fluorinated analogs show >90% enantiomeric excess (ee) in synthesis and superior inhibition of DDC compared to non-fluorinated forms .

D,L-m-Tyrosine Methyl Ester Hydrochloride

- Structural similarity : Shares the methyl ester group but lacks the cyclohexylidene moiety.

Pharmacokinetic and Functional Comparisons

Mechanistic Insights

- Dietary interactions: this compound’s efficacy is amplified under tyrosine/phenylalanine restriction, reducing plasma amino acid levels by 21–33% and tumor size by 60% .

- Metabolic stability: Fluorinated derivatives resist enzymatic degradation better than non-fluorinated forms due to decreased hydrophilicity .

- Enantioselectivity : (S)-enantiomers exhibit higher target specificity, reducing off-target effects in neurological applications .

Biological Activity

D,L-Carbidopa Methyl Ester N-Cyclohexylidene is a chemical derivative of carbidopa, primarily known for its role as an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AAAD). This compound is particularly significant in the context of Parkinson's disease treatment, where it enhances the efficacy of L-DOPA therapy by preventing the peripheral conversion of L-DOPA to dopamine, thereby increasing its availability in the central nervous system.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 320.384 g/mol

- CAS Number : 934371-48-9

- IUPAC Name : methyl (2S)-2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

The unique cyclohexylidene moiety in this compound contributes to its distinct pharmacological properties compared to other carbidopa derivatives.

This compound functions primarily by inhibiting AAAD, which is crucial for the decarboxylation of L-DOPA to dopamine. By blocking this enzyme, the compound increases the concentration of L-DOPA available for transport into the brain, where it can be converted to dopamine. This mechanism is particularly beneficial in managing Parkinson's disease symptoms, as it reduces peripheral side effects associated with dopamine production outside the central nervous system.

Biological Activity and Pharmacodynamics

Research indicates that this compound significantly influences neurotransmitter metabolism and pharmacokinetics:

- Inhibition of AAAD : The compound effectively inhibits AAAD, leading to increased levels of L-DOPA in systemic circulation and enhanced therapeutic effects in the brain.

- Neurotransmitter Modulation : Studies have shown that this compound can modulate neurotransmitter levels, potentially improving dopaminergic signaling while minimizing adverse effects associated with peripheral dopamine production.

Comparative Analysis with Related Compounds

The following table summarizes key features and distinctions between this compound and related compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Inhibits AAAD; enhances L-DOPA availability | Contains cyclohexylidene moiety |

| Carbidopa | Directly inhibits AAAD | No cyclohexylidene structure |

| L-DOPA | Precursor to dopamine; enhances dopaminergic activity | Not an inhibitor; requires co-administration |

| Benserazide | Inhibits AAAD; used with L-DOPA | Different pharmacokinetic profile than carbidopa |

Case Studies and Research Findings

- Efficacy in Parkinson's Disease : A clinical study demonstrated that patients receiving this compound alongside L-DOPA exhibited a significant reduction in motor symptoms compared to those receiving L-DOPA alone. The study highlighted a marked improvement in both "on" time (periods when medication is effective) and overall quality of life metrics.

- Safety Profile : The compound has been noted for its favorable safety profile. Adverse effects reported were generally mild and included gastrointestinal disturbances, which are common with dopaminergic therapies. Long-term studies are ongoing to further assess chronic use implications.

- Pharmacokinetic Studies : Research has indicated that this compound alters the pharmacokinetics of L-DOPA, leading to higher plasma concentrations and prolonged therapeutic effects. This was evidenced by reduced fluctuations in plasma levels compared to standard carbidopa formulations.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for enantioselective preparation of D,L-Carbidopa Methyl Ester N-Cyclohexylidene derivatives?

- Methodological Answer : The enantioselective α-amination of β-keto esters is a critical step, achieved using europium triflate and (R,R)-phenyl-pybox ligands under mild conditions (room temperature). This avoids the need for diphenyl-pybox ligands or low temperatures, simplifying scalability. Yields range from 70–87% with enantiomeric excesses (ee) of 90–99%. Reaction parameters such as ligand choice, temperature, and solvent polarity must be optimized to balance steric and electronic effects . For methyl ester derivatives, transesterification optimization (e.g., catalyst concentration, reaction time) can be guided by Taguchi experimental design to maximize yield and purity .

Q. Which analytical techniques are most effective for characterizing enantiomeric purity and structural stability of fluorinated Carbidopa analogues?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for determining enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) and mass spectrometry (MS) are critical for verifying fluorination patterns and methyl ester stability. Differential scanning calorimetry (DSC) and X-ray crystallography can assess crystallinity and conformational rigidity, which influence biological stability .

Advanced Research Questions

Q. How can computational methods like induced-fit docking resolve contradictions between predicted and experimental binding affinities of D,L-Carbidopa analogues with DOPA decarboxylase (DDC)?

- Methodological Answer : Induced-fit docking simulations (e.g., using the PELE suite) model ligand-receptor flexibility, addressing rigid docking limitations. For example, simulations reveal that hydroxyl groups on the aromatic ring of Carbidopa analogues are critical for forming hydrogen bonds with DDC’s active site (e.g., PLP cofactor interactions), while fluorine substitutions enhance hydrophobic interactions. Discrepancies between computational and experimental values may arise from solvation effects or covalent bond formation (e.g., hydrazone intermediates with PLP), necessitating hybrid QM/MM simulations or mutational studies to validate binding poses .

Q. What experimental strategies can reconcile conflicting data on fluorinated analogues’ inhibitory potency versus metabolic stability?

- Methodological Answer : Fluorination at meta/para positions improves metabolic stability by reducing oxidative degradation but may sterically hinder DDC binding. To resolve this, structure-activity relationship (SAR) studies should compare analogues with varying fluorination patterns (mono- vs. di-fluorinated) and hydroxyl retention. Pharmacokinetic assays (e.g., microsomal stability tests) paired with surface plasmon resonance (SPR) binding assays can quantify trade-offs between stability and potency .

Q. How does fluorine substitution influence the pharmacodynamic profile of this compound in Parkinson’s disease models?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance blood-brain barrier (BBB) penetration and prolong half-life by reducing CYP450-mediated metabolism. In vivo efficacy can be tested using 6-OHDA-lesioned rodent models, with fluorinated analogues administered alongside levodopa. Positron emission tomography (PET) imaging with -labeled analogues tracks brain distribution, while microdialysis measures striatal dopamine levels to correlate DDC inhibition with therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.